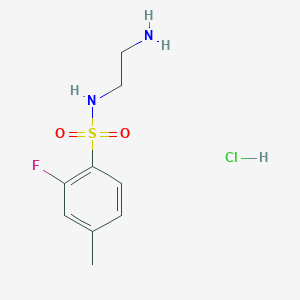

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide; hydrochloride, also known as F 18-FES, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic estrogen receptor ligand that binds to estrogen receptors, allowing for the visualization and quantification of estrogen receptor expression in various tissues.

Wirkmechanismus

F 18-FES binds to estrogen receptors in a manner similar to endogenous estrogens, allowing for the visualization and quantification of estrogen receptor expression in various tissues. The binding affinity of F 18-FES for estrogen receptors is comparable to that of endogenous estrogens, making it an effective imaging agent for estrogen receptor-positive tumors.

Biochemical and Physiological Effects:

F 18-FES is rapidly cleared from the bloodstream and excreted through the kidneys. It has a half-life of approximately 110 minutes, which allows for imaging within a reasonable time frame. F 18-FES has also been shown to have low toxicity and minimal adverse effects in clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of F 18-FES is its ability to quantify estrogen receptor expression in vivo, providing a non-invasive method for assessing tumor biology. It also allows for the monitoring of estrogen receptor expression over time, which can be useful in evaluating treatment response. However, F 18-FES has limitations in terms of its specificity for estrogen receptors, as it can also bind to other proteins in the body. In addition, the production of F 18-FES requires specialized equipment and expertise, which can limit its availability and increase its cost.

Zukünftige Richtungen

Future research on F 18-FES could focus on improving its specificity for estrogen receptors and reducing its binding to other proteins in the body. In addition, studies could explore the use of F 18-FES in other estrogen-dependent diseases, such as osteoporosis and cardiovascular disease. Further research could also investigate the potential of F 18-FES as a biomarker for predicting treatment response and patient outcomes.

Synthesemethoden

The synthesis of F 18-FES involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the incorporation of the F-18 isotope through nucleophilic substitution using Kryptofix 2.2.2 as the phase transfer catalyst.

Wissenschaftliche Forschungsanwendungen

F 18-FES has been extensively used in preclinical and clinical studies to evaluate estrogen receptor expression in breast cancer, endometrial cancer, and other estrogen-dependent tumors. It has also been used to assess the efficacy of estrogen receptor-targeted therapies and to monitor treatment response. In addition, F 18-FES has shown promise in identifying patients who are likely to benefit from hormonal therapy and in predicting the development of resistance to such therapies.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-9(8(10)6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVPCUUFIZYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)